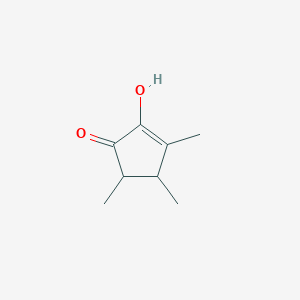

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one

Description

Properties

IUPAC Name |

2-hydroxy-3,4,5-trimethylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5(2)7(9)8(10)6(4)3/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXYMRMUZJILGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C(=C1C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336051 | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109682-87-3 | |

| Record name | 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109682-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

A widely cited method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione . This precursor undergoes methyl group introduction at specific positions through nucleophilic substitution. The reaction typically employs methyl iodide or dimethyl sulfate in the presence of a strong base, such as sodium hydride, in anhydrous tetrahydrofuran (THF) at 0–5°C. Subsequent hydrolysis with aqueous hydrochloric acid removes the ester groups, yielding a tricarboxylic acid intermediate.

Decarboxylation is then initiated under thermal conditions (150–200°C) or via acidic catalysis (e.g., H₂SO₄), eliminating two carboxyl groups to form the cyclopentenone backbone. This method achieves moderate yields (45–60%) but requires careful control of reaction conditions to prevent over-dealkylation.

Condensation of Diketones with Methylating Agents

Patent literature describes a condensation-based synthesis starting from 2-hydroxy-3-methylcyclopent-2-en-1-one . The protocol involves reacting this precursor with formaldehyde and methylamine under reflux in ethanol, facilitating Mannich-type methylation. The intermediate undergoes further methylation using methyl magnesium bromide in diethyl ether, introducing the additional methyl groups at positions 4 and 5.

Critical to this method is the use of stereochemical control agents , such as chiral ligands or low-temperature conditions (−20°C), to favor the trans isomer predominant in natural flavor compounds. Yields range from 30–50%, with purification via recrystallization from hexane-ethyl acetate mixtures.

Cyclization of γ-Diketones

A less common but mechanistically insightful approach involves the acid-catalyzed cyclization of 3,4,5-trimethyl-γ-diketone precursors . For example, heating 3,4,5-trimethyl-2,5-hexanedione with p-toluenesulfonic acid (PTSA) in toluene induces intramolecular aldol condensation. The reaction proceeds via enolization at the γ-position, followed by cyclization and dehydration to form the cyclopentenone ring.

This method offers advantages in atom economy but suffers from side reactions, including polymerization, which limits yields to 25–35%. Optimization studies suggest that using microwave irradiation at 120°C reduces reaction time and improves selectivity.

Oxidation of Diol Intermediates

Recent advances highlight the oxidation of 2,3,4-trimethylcyclopentane-1,2-diol as a viable route. The diol is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, selectively oxidizing the secondary alcohol to a ketone while preserving the tertiary hydroxyl group. This one-step process achieves 55–65% yields but requires stringent temperature control to avoid over-oxidation to carboxylic acids.

Biocatalytic Synthesis

Emerging methodologies employ enzymatic catalysis for stereoselective synthesis. Candida antarctica lipase B (CAL-B) immobilized on silica gel has been used to catalyze the kinetic resolution of racemic 3,4,5-trimethyl-2-cyclopenten-1-ol . Oxidation with tert-butyl hydroperoxide (TBHP) in the presence of CAL-B yields the (R)-enantiomer of the target compound with 98% enantiomeric excess (ee). While yields remain low (20–30%), this approach aligns with green chemistry principles.

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| Alkylation-Decarboxylation | 3,5-Dicarbetoxy-4-methyl-dione | NaH, MeI, HCl, 150°C | 45–60% | Low |

| Condensation | 2-Hydroxy-3-methylcyclopentenone | CH₂O, MeNH₂, Grignard | 30–50% | Moderate (trans) |

| Cyclization | 3,4,5-Trimethyl-γ-diketone | PTSA, MW 120°C | 25–35% | None |

| Oxidation | 2,3,4-Trimethylcyclopentane-diol | Jones reagent, 0°C | 55–65% | High |

| Biocatalytic | Racemic cyclopentenol | CAL-B, TBHP | 20–30% | High (98% ee) |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of 2,3,4,5-tetramethyl-2-cyclopenten-1-one or 2,3,4,5-tetramethyl-2-cyclopenten-1-carboxylic acid.

Reduction: Formation of 2-hydroxy-3,4,5-trimethylcyclopentanol.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Flavoring Agents

One of the primary applications of 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one is in the food industry as a flavoring agent. It is notably associated with the aroma of roasted coffee beans, making it significant in food chemistry and sensory science. Its presence in coffee suggests it may enhance flavor profiles and contribute to the overall sensory experience of coffee consumption .

Table 1: Flavor Profile Characteristics

| Characteristic | Details |

|---|---|

| Aroma | Roasted coffee |

| Flavor Notes | Sweet, caramel-like |

| Usage | Food flavoring in beverages and confections |

Biological Activities

Research indicates that this compound may possess antioxidant properties attributed to its presence in coffee. Antioxidants are important for neutralizing free radicals in the body, which can help mitigate oxidative stress. Furthermore, preliminary studies suggest potential antimicrobial activities; however, more research is necessary to elucidate these effects fully .

Case Study: Antioxidant Properties

A study examining the antioxidant capacity of various compounds found that this compound exhibited significant radical scavenging activity. This suggests a potential role in health benefits associated with coffee consumption.

Industrial Applications

Beyond flavoring agents, this compound has potential applications as a surfactant or emulsifier in industrial settings. Its unique structure allows it to interact effectively with other substances, making it useful in formulations requiring stability and consistency .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Surfactant | Enhances wetting properties in formulations |

| Emulsifier | Stabilizes mixtures of oil and water |

Potential Biomarker for Food Consumption

Due to its detection in various food products like arabica and robusta coffees, this compound could serve as a biomarker for coffee consumption. This application may be particularly useful in nutritional studies and dietary assessments .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

2-Hydroxy-3,4,4-trimethyl-2-cyclopenten-1-one

- Molecular Formula : C₈H₁₂O₂ (identical to the target compound).

- Substituents : Methyl groups at positions 3, 4, and 4 (vs. 3,4,5 in the target).

- Physical Properties :

- Applications : Similar use in fragrances, but differences in methyl group positioning may alter its odor profile and solubility .

2-Hydroxy-3,5,5-trimethyl-2-cyclopenten-1-one

- Synonyms: HMDB0039680 .

- Substituents : Methyl groups at positions 3, 5, and 5.

- No specific application data available, but it is cataloged in metabolite databases .

Alkyl-Substituted Derivatives

3-Hydroxy-2-pentyl-2-cyclopenten-1-one

- Molecular Formula : C₁₀H₁₆O₂ (molecular weight: 168.12 g/mol).

- Substituents : A pentyl chain at position 2 and a hydroxyl at position 3.

- Properties: Higher hydrophobicity (logP: 2.3) due to the pentyl group .

- Applications : Likely used in long-lasting fragrances or industrial solvents due to increased lipophilicity .

Oxygenated Derivatives

4-Hydroxy-5,5-dimethoxy-3-(methoxymethyl)-2-cyclopenten-1-one

- Molecular Formula : C₉H₁₄O₅ (molecular weight: 202.20 g/mol).

- Substituents : Methoxy and methoxymethyl groups.

- Properties :

- Increased polarity due to multiple oxygen atoms.

- Likely lower volatility and higher solubility in polar solvents.

Lignin Degradation Products

3,4,5-Trimethyl-2-cyclopenten-1-one

- Key Differences : Lacks the hydroxyl group present in the target compound.

- Identification: Detected as a minor product in lignin degradation by laccase enzymes, but with low confidence (NIST match probability <40%) .

- Reactivity : The absence of a hydroxyl group reduces polarity and may limit its utility in flavor/fragrance applications compared to the hydroxy analog .

Comparative Data Table

Impact of Structural Differences

- Methyl Group Positioning :

- Hydroxyl Group Presence :

- Alkyl Chain Length :

- Longer chains (e.g., pentyl) increase hydrophobicity, altering volatility and application scope .

Biological Activity

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one, commonly known as a cyclic ketone, is a compound characterized by its unique structure featuring a five-membered ring with multiple methyl groups and a hydroxyl group. This compound is primarily noted for its presence in coffee and its associated aroma, which contributes to the sensory characteristics of roasted coffee beans. Beyond its sensory attributes, this compound exhibits various biological activities that warrant further exploration.

This compound belongs to the class of cyclic ketones and is recognized for its reactivity due to the hydroxyl group. Its molecular structure can be represented as follows:

This compound's distinct features include:

- A five-membered cyclopentene ring.

- Three methyl groups at positions 3, 4, and 5.

- A hydroxyl group at position 2.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties . Its presence in coffee has been linked to health benefits attributed to the antioxidant activity that helps mitigate oxidative stress in biological systems. This activity is crucial in reducing the risk of chronic diseases associated with oxidative damage.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties of this compound. While specific mechanisms remain unclear, there are indications that it may inhibit certain bacterial strains. Further research is necessary to elucidate the extent and mechanisms of these antimicrobial effects.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various compounds found in coffee, including this compound. The study employed DPPH radical scavenging assays and found that this compound exhibited a notable ability to scavenge free radicals, suggesting its potential role in promoting health through dietary sources like coffee .

Antimicrobial Assessment

In a toxicological assessment of cyclopentanones, including this compound, researchers conducted tests on various bacterial strains. The results indicated that while the compound showed some antimicrobial activity, it was less potent compared to well-known antimicrobial agents . This study highlighted the need for further exploration of its efficacy and potential applications in food preservation or therapeutic contexts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Cyclopenten-1-one | Contains a carbonyl group | Basic framework for cyclopentenones |

| 3-Methyl-2-cyclopenten-1-one | Methyl group at position 3 | Lacks hydroxyl functionality |

| 5-Methyl-2-cyclopenten-1-one | Methyl group at position 5 | Similar structure but different substitution |

| 4-Hydroxy-3-methylcyclopentene | Hydroxyl group at position 4 | Different ring structure and substitution |

The presence of three methyl groups and a hydroxyl group in this compound enhances its flavor profile and biological activities compared to structurally similar compounds.

Flavoring Agent

Due to its pleasant aroma reminiscent of roasted coffee beans, this compound is utilized as a flavoring agent in various food products. It serves as a significant component in enhancing sensory experiences associated with coffee and other food items.

Potential Biomarker

Given its detection in arabica and robusta coffees, this compound may serve as a biomarker for coffee consumption. Its presence can indicate dietary habits related to coffee intake .

Q & A

Q. How can computational methods be applied to determine the thermal properties of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one?

Group contribution methods like Joback and Crippen are widely used to estimate heat capacity () and other thermochemical properties. For example, Joback’s method calculates as 334.79–344.24 J/mol·K, while Crippen’s approach provides alternative values. These methods rely on molecular fragmentation and additive contributions from functional groups. Experimental validation (e.g., differential scanning calorimetry) is recommended to resolve discrepancies between computational results .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar cyclopentenones recommend:

- Using personal protective equipment (PPE), including gloves and goggles.

- Working in a fume hood to avoid inhalation.

- Storing the compound in a cool, dry environment away from oxidizers. Refer to SDS guidelines for laboratory use, such as those from LGC Limited or IFRA standards for related fragrance ingredients, which emphasize risk assessments for dermal exposure .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- IR spectroscopy : Identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

- NMR : H NMR can distinguish methyl groups (δ 1.0–1.5 ppm) and enolic protons (δ 5.0–6.0 ppm). C NMR confirms the cyclopentenone backbone (carbonyl carbon ~200 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 140–142 (for CHO) validate the molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental physicochemical data?

Discrepancies in properties like heat capacity (e.g., Joback vs. Crippen methods) arise from differences in group contribution parameters. To validate:

Q. What synthetic strategies address steric hindrance in the preparation of this compound?

- Retrosynthetic analysis : Start with a pre-functionalized cyclopentenone core.

- Regioselective methylation : Use protecting groups (e.g., silyl ethers) to direct methylation to the 3,4,5-positions.

- Catalytic methods : Lewis acids like BF·EtO can enhance electrophilic substitution in sterically crowded environments. Analogous routes for 3,4-dimethyl-2-hydroxy-2-cyclopenten-1-one (CAS 13494-06-9) provide precedents for selective alkylation .

Q. How can structural isomers of this compound be differentiated analytically?

- Chromatography : Reverse-phase HPLC with a C18 column separates isomers based on hydrophobicity.

- Tandem MS/MS : Fragmentation patterns distinguish positional isomers (e.g., 3,4-dimethyl vs. 3,5-dimethyl).

- X-ray crystallography : Resolves absolute configuration for stereoisomers. Data from NIST and PubChem for analogs like 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one (CAS 21834-98-0) highlight these approaches .

Q. What methodologies assess the dermal sensitization potential of this compound in fragrance research?

The Research Institute for Fragrance Materials (RIFM) employs:

- Quantitative Risk Assessment (QRA) : Combines exposure thresholds with in vitro assays (e.g., KeratinoSens™) to predict sensitization.

- Local Lymph Node Assay (LLNA) : Measures proliferation in mouse lymph nodes post-application. IFRA standards for structurally related compounds (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one ) provide frameworks for extrapolating safety limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.